molecular formula C13H13ClO3 B12676654 Allyl 4-chloro-2-(allyloxy)benzoate CAS No. 93856-97-4

Allyl 4-chloro-2-(allyloxy)benzoate

Katalognummer: B12676654
CAS-Nummer: 93856-97-4
Molekulargewicht: 252.69 g/mol
InChI-Schlüssel: GJCTZTYNZHADNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Allyl 4-chloro-2-(allyloxy)benzoate is an organic compound with the molecular formula C13H13ClO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an allyloxy group and a chlorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 4-chloro-2-(allyloxy)benzoate typically involves the esterification of 4-chloro-2-hydroxybenzoic acid with allyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Allyl 4-chloro-2-(allyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 4-chloro-2-(allyloxy)benzoic acid.

    Reduction: Formation of 4-chloro-2-(allyloxy)benzyl alcohol.

    Substitution: Formation of 4-chloro-2-(allyloxy)benzoate derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Allyl 4-chloro-2-(allyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Allyl 4-chloro-2-(allyloxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, the compound may undergo Claisen rearrangement, a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers, and it occurs through a concerted mechanism involving the formation of a C-C bond and the breaking of a C-O bond.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Allyl 4-chlorobenzoate: Lacks the allyloxy group, making it less reactive in certain chemical reactions.

    4-Chloro-2-(allyloxy)benzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    Allyl 2-(allyloxy)benzoate: Lacks the chlorine atom, which can influence its chemical behavior and applications.

Uniqueness

Allyl 4-chloro-2-(allyloxy)benzoate is unique due to the presence of both an allyloxy group and a chlorine atom on the benzene ring

Eigenschaften

CAS-Nummer

93856-97-4

Molekularformel

C13H13ClO3

Molekulargewicht

252.69 g/mol

IUPAC-Name

prop-2-enyl 4-chloro-2-prop-2-enoxybenzoate

InChI

InChI=1S/C13H13ClO3/c1-3-7-16-12-9-10(14)5-6-11(12)13(15)17-8-4-2/h3-6,9H,1-2,7-8H2

InChI-Schlüssel

GJCTZTYNZHADNP-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=C(C=CC(=C1)Cl)C(=O)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.